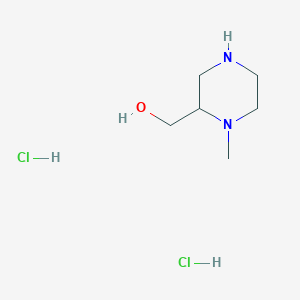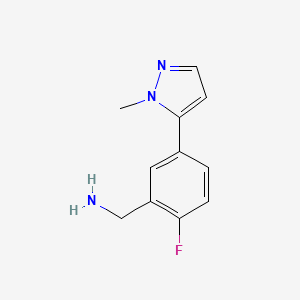
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Vue d'ensemble
Description
The compound (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a complex organic molecule. It contains a fluorophenyl group, a methanol group, and a dimethylamino group . The exact properties and applications of this specific compound are not widely documented in the available literature.
Molecular Structure Analysis
The molecular structure of(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is complex, with multiple functional groups. The presence of a dimethylamino group and a methanol group attached to a fluorophenyl ring suggests potential for interesting chemical properties .
Applications De Recherche Scientifique
Molecular Logic Devices
A study focused on the photophysical properties of triarylpyrazolines, incorporating a "receptor1-fluorophore-spacer-receptor2" format, demonstrated applications in molecular logic devices based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. The dimethylamino moiety's protonation at specific pH levels led to significant fluorescence, illustrating its potential in pH-driven molecular logic devices (Zammit et al., 2015).
Fluorescence Detection
Research on acridine derivatives showed remarkable selectivity and sensitivity towards Zn(2+) and Cd(2+) ions in methanol, leveraging the quenching of the present PET effect for enhanced emission intensity. This study underscores the compound's utility in selective fluorescence detection (Visscher et al., 2016).
Catalytic Processes
A catalytic system using La3+ for the methanolysis of S-aryl methylphosphonothioates presented a methodology potentially useful for the decontamination of toxic byproducts from chemical warfare agents. This highlights the application of such compounds in enhancing catalytic efficiency and safety in chemical reactions (Dhar et al., 2011).
Optical Properties
Studies on N-Aryl Stilbazolium Dyes have elucidated their quadratic nonlinear optical properties, indicating their significant potential in optical applications. The research demonstrates how varying substituents can affect the materials' optical behavior, suggesting uses in photonic and electro-optic devices (Liu et al., 2008).
Methanol Production and Utilization
Methanol, derived from processes involving compounds like "(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol," is explored for its vast applications, including as a clean-burning fuel, in chemical synthesis, and in reducing CO2 emissions. The conversion of CO2 to methanol presents a method for CO2 emission reduction, and methanol's role as an energy carrier for hydrogen storage and conservation is particularly noted. These applications are foundational in the shift towards more sustainable energy and chemical production processes (Dalena et al., 2018).
Propriétés
IUPAC Name |
[3-[(dimethylamino)methyl]-5-fluorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWMUBSJYTETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1532846.png)
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532847.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1532848.png)

![1-[(Ethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532852.png)
![1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532853.png)


![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B1532857.png)
![4-Oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1532860.png)
![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B1532862.png)